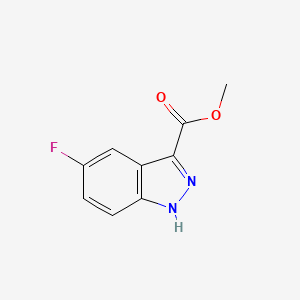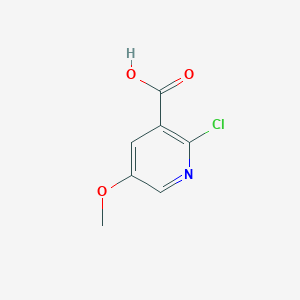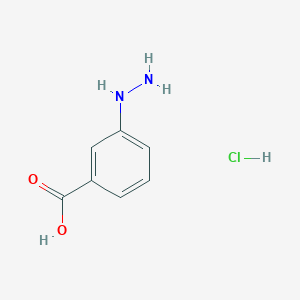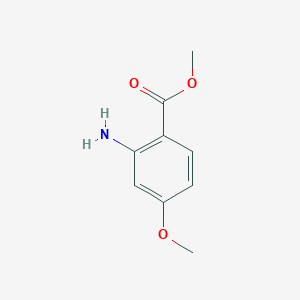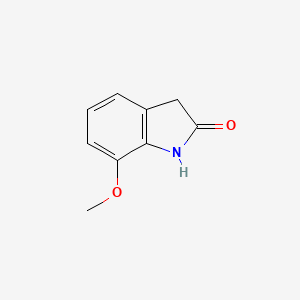
7-甲氧基吲哚-2-酮
描述
7-Methoxyindolin-2-one is a heterocyclic organic compound that belongs to the indole family. It is characterized by a methoxy group attached to the seventh position of the indole ring and a ketone group at the second position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
科学研究应用
7-Methoxyindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in developing drugs for treating various diseases due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Indolin-2-one derivatives, which include 7-methoxyindolin-2-one, have been studied for their antioxidant activity . These compounds are believed to interact with reactive oxygen species (ROS), which play a crucial role in various diseases such as atherosclerosis, cancer, cardiovascular disease, neurodegenerative disease, and aging .
Mode of Action
The mode of action of 7-Methoxyindolin-2-one involves its interaction with its targets, leading to changes in their activity. For instance, indolin-2-one derivatives have been found to exhibit antioxidant activity via hydrogen atom transfer and a sequential proton loss electron transfer mechanism . .
Biochemical Pathways
Given its potential antioxidant activity, it can be inferred that 7-methoxyindolin-2-one may influence pathways related to oxidative stress and ros metabolism .
Result of Action
Given its potential antioxidant activity, it can be inferred that 7-methoxyindolin-2-one may help cells cope with oxidative stress by effectively quenching free radicals .
生化分析
Biochemical Properties
7-Methoxyindolin-2-one is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a known metabolite of melatonin, a hormone that regulates sleep-wake cycles . The compound is also involved in the metabolism of reactive oxygen species in higher plants .
Cellular Effects
The effects of 7-Methoxyindolin-2-one on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to be involved in the detoxification capacity against different reactive oxygen species .
Molecular Mechanism
At the molecular level, 7-Methoxyindolin-2-one exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to interact with indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxyindolin-2-one change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of 7-Methoxyindolin-2-one vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are still ongoing and yet to be fully understood .
Metabolic Pathways
7-Methoxyindolin-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For example, it is a known metabolite in the melatonin metabolic pathway, where it interacts with enzymes like IDO .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyindolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-3-nitrophenol with 3®-t-butyldimethylsilyloxypyrrolidin-2-one under Mitsunobu reaction conditions, followed by subsequent steps to afford the desired indolinone .
Industrial Production Methods: Industrial production of 7-Methoxyindolin-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials to ensure scalability and economic viability.
化学反应分析
Types of Reactions: 7-Methoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include hydroxylated indolinones, reduced indolinones, and various substituted derivatives, depending on the specific reagents and conditions used .
相似化合物的比较
- 5-Methoxyindolin-2-one
- 6-Methoxyindolin-2-one
- 3-Acetamidoethyl-3-hydroxy-5-methoxyindolin-2-one
Comparison: 7-Methoxyindolin-2-one is unique due to the position of the methoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific research applications .
属性
IUPAC Name |
7-methoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-4-2-3-6-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQCUXBFROFCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499841 | |
| Record name | 7-Methoxy-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-20-9 | |
| Record name | 7-Methoxy-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



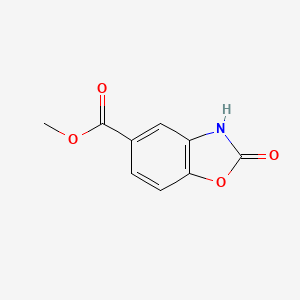
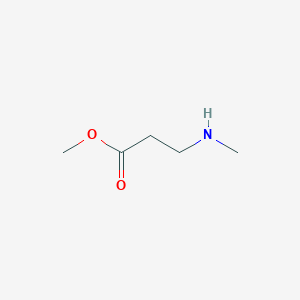
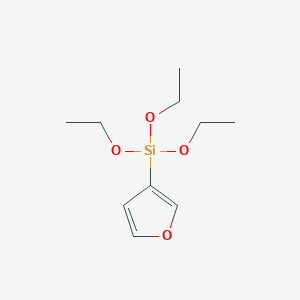
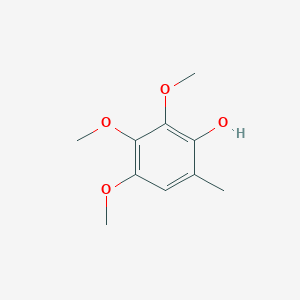
![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)

